molecular formula C4H2Cl2N2S B13603226 4,6-Dichloropyrimidine-5-thiol

4,6-Dichloropyrimidine-5-thiol

Cat. No.: B13603226
M. Wt: 181.04 g/mol
InChI Key: YXQACPBUWBIGGL-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a thiol group at position 5. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-dichloropyrimidine-5-thiol typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps:

    Starting Material: 4,6-dihydroxypyrimidine.

    Chlorination: Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride under the catalysis of an organic base. The reaction mixture is then hydrolyzed.

    Extraction: The product, 4,6-dichloropyrimidine, is extracted using an organic solvent.

    Purification: The extract is rectified to obtain the final product.

Industrial Production Methods

In an industrial setting, the preparation method can be scaled up with modifications to ensure safety, cost-effectiveness, and environmental compliance. For instance, the use of thionyl chloride as a chlorinating agent and the recovery of solvents like dichloroethane can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidine-5-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The thiol group at position 5 can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran under mild heating.

    Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

Scientific Research Applications

4,6-Dichloropyrimidine-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloropyrimidine-5-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: Lacks the thiol group at position 5.

    2-Amino-4,6-dichloropyrimidine: Contains an amino group at position 2 instead of a thiol group at position 5.

    4,6-Dichloropyrimidine-5-carbaldehyde: Contains an aldehyde group at position 5 instead of a thiol group.

Uniqueness

4,6-Dichloropyrimidine-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2S/c5-3-2(9)4(6)8-1-7-3/h1,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQACPBUWBIGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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